molecular formula C8H13NO2S B13277292 2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol

2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol

Cat. No.: B13277292
M. Wt: 187.26 g/mol
InChI Key: CBMJSONSXIYJCO-UHFFFAOYSA-N
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Description

2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol is a synthetic organic compound featuring a propane-1,3-diol backbone substituted with a thiophen-3-ylmethylamino group. This structure combines the hydrogen-bonding capacity of vicinal diols with the aromatic and electronic properties of a thiophene ring.

Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

2-(thiophen-3-ylmethylamino)propane-1,3-diol

InChI

InChI=1S/C8H13NO2S/c10-4-8(5-11)9-3-7-1-2-12-6-7/h1-2,6,8-11H,3-5H2

InChI Key

CBMJSONSXIYJCO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CNC(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol typically involves the reaction of thiophene-3-carbaldehyde with 2-amino-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while substitution reactions on the thiophene ring can introduce various functional groups .

Mechanism of Action

The mechanism of action of 2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related molecules based on the propane-1,3-diol scaffold, amino or thiophene substitutions, and natural product derivatives.

Propane-1,3-diol Derivatives

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
Propan-1,3-diol (PD) Two hydroxyl groups at C1 and C3 Stabilizes collagen via H-bonding; antimicrobial preservative
Propylene glycol (PG) Hydroxyl groups at C1 and C2 Less effective preservative vs. PD; no collagen stabilization
BisTris Bis(2-hydroxyethyl)amino and hydroxymethyl groups Buffer agent in biochemistry; stabilizes proteins
  • Key Insight : The position of hydroxyl groups critically affects functionality. PD’s 1,3-diol configuration enables stronger hydrogen bonding, enhancing collagen stabilization and antimicrobial activity compared to PG.

Amino-Substituted Diols

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
Fingolimod 2-amino-2-[2-(4-octylphenyl)ethyl]propan-1,3-diol Immunomodulator; targets sphingosine-1-phosphate receptors
Target Compound Thiophen-3-ylmethylamino group at C2 Underexplored; potential bioactivity via thiophene interactions
  • Key Insight: Amino substitutions on propane-1,3-diol (e.g., Fingolimod) confer receptor-targeting capabilities. The thiophene moiety in the target compound may enhance aromatic interactions or enzyme inhibition, similar to lignans in Taxus species .

Thiophene-Containing Analogs

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Naphthalene and thiophene rings Pharmacological impurity; structural complexity
N1-(Thiophen-2-ylmethyl)-N3,N3-bis[...]propane-1,3-diammonium Multiple thiophen-methylammonio groups Ionic liquid or coordination chemistry applications
  • Key Insight : Thiophene rings enhance electronic properties and binding affinity in drug design. The target compound’s thiophen-3-ylmethyl group may offer unique steric or electronic effects compared to thiophen-2-yl derivatives .

Natural Product Derivatives

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
Erythro/threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol Aromatic phenyl groups with methoxy/hydroxy substitutions Isolated from Taxus; antiallergic and vasorelaxant effects
2-[2-hydroxy-5-(3-hydroxypropyl)-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)-propan-1,3-diol Complex phenolic substitutions Inhibits histamine release; antiallergic
  • Key Insight: Natural diols with aromatic substituents exhibit bioactivity through polyphenol-like interactions. The target compound’s synthetic thiophene group may mimic these interactions in drug discovery .

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